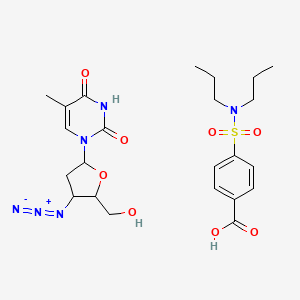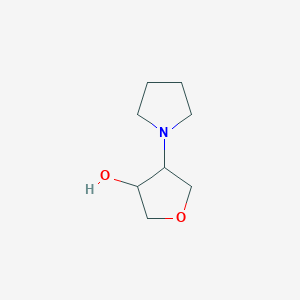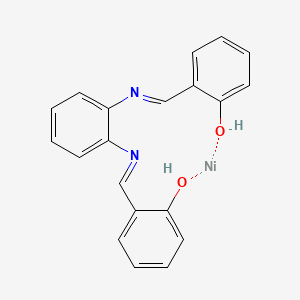
Disperse Red 107
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Disperse Red 107 is a bright red dye with a blue light. It is used for dyeing nylon fibers . The molecular structure of Disperse Red 107 belongs to the single azo class . Its molecular formula is C17H17N5O4 and it has a molecular weight of 355.35 . The CAS Registry Number for Disperse Red 107 is 12236-16-7 .
Synthesis Analysis
Disperse Red 107 is synthesized through a process involving 2-Cyano-4-nitroaniline diazo and N,N-dihydroxyethylaniline coupling . Another method involves the use of benzonitrile, thiourea, and N,N-bis(2-hydroxyethyl)-m-toluidine in a process that includes amidine formation, oxidative cyclisation, diazotisation, and azo coupling .Molecular Structure Analysis
The molecular structure of Disperse Red 107 is characterized by a single azo class . The general structure of disperse dyes is small, planar, and non-ionic, with attached polar functional groups like -NO2 and -CN . The shape makes it easier for the dye to slide between the tightly-packed polymer chains, and the polar groups improve both the water solubility and the dipolar bonding between dye and polymer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Disperse Red 107 include diazotisation and azo coupling . The dye is also involved in various chemical reactions when used in textile dyeing processes .Physical And Chemical Properties Analysis
Disperse Red 107 is a bright red dye with a blue light . It has a molecular weight of 355.35 and a molecular formula of C17H17N5O4 . It is used for dyeing nylon fibers .Mechanism of Action
The mechanism of action of Disperse Red 107 in dyeing involves the interaction of the dye molecules with the polymer chains of the fabric. The small, planar structure of the dye allows it to slide between the tightly-packed polymer chains, while the polar functional groups improve the water solubility and the dipolar bonding between the dye and the polymer .
Safety and Hazards
Disperse Red 107, like other dyes, may pose certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
properties
CAS RN |
12236-16-7 |
|---|---|
Molecular Formula |
C18H28N2O6S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





